

# The Chemistry of 2-(Methoxymethyl)furan: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: **2-(Methoxymethyl)furan**

Cat. No.: **B088890**

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## Introduction

**2-(Methoxymethyl)furan** is a versatile five-membered heterocyclic compound that serves as a valuable building block in organic synthesis. Its unique electronic properties, stemming from the electron-rich furan ring and the presence of the methoxymethyl substituent, impart a distinct reactivity profile that has been exploited in the synthesis of a wide array of complex molecules, including pharmaceuticals and biologically active compounds. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of **2-(methoxymethyl)furan**, with a focus on providing practical experimental details and quantitative data to aid researchers in their synthetic endeavors.

## Physicochemical and Spectroscopic Data

Summarized below are the key physical and spectroscopic properties of **2-(Methoxymethyl)furan**.

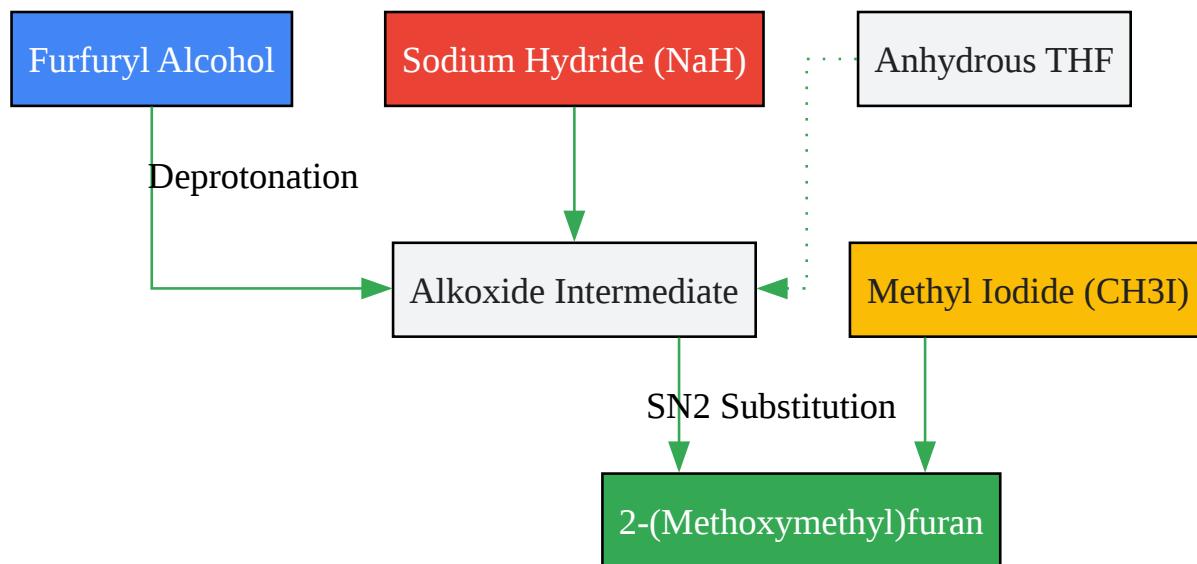
Property	Value	Reference(s)
Molecular Formula	C <sub>6</sub> H <sub>8</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	112.13 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	13679-46-4	<a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	134-135 °C	
Appearance	Colorless oil	<a href="#">[3]</a>

#### Spectroscopic Data:

- <sup>1</sup>H NMR (CDCl<sub>3</sub>, 400 MHz): δ 7.37 (t, J=1.8 Hz, 1H, H5), 6.30 (dd, J=3.1, 1.9 Hz, 1H, H4), 6.22 (d, J=3.1 Hz, 1H, H3), 4.40 (s, 2H, -CH<sub>2</sub>-), 3.36 (s, 3H, -OCH<sub>3</sub>).
- <sup>13</sup>C NMR (CDCl<sub>3</sub>, 100 MHz): δ 152.3 (C2), 142.5 (C5), 110.4 (C4), 108.7 (C3), 66.2 (-CH<sub>2</sub>-), 58.1 (-OCH<sub>3</sub>).
- IR (neat): ν 3110, 2920, 2850, 1595, 1490, 1150, 1010 cm<sup>-1</sup>.[\[1\]](#)
- Mass Spectrum (EI, 70 eV): m/z (%) 112 (M<sup>+</sup>, 25), 81 (100), 53 (40), 45 (30).[\[1\]](#)

## Synthesis of 2-(Methoxymethyl)furan

The most common and direct method for the synthesis of **2-(methoxymethyl)furan** is the Williamson ether synthesis, starting from the readily available furfuryl alcohol.



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**Figure 1:** Synthetic workflow for **2-(Methoxymethyl)furan**.

## Experimental Protocol: Williamson Ether Synthesis

### Materials:

- Furfuryl alcohol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Methyl iodide (CH<sub>3</sub>I)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Diethyl ether

### Procedure:

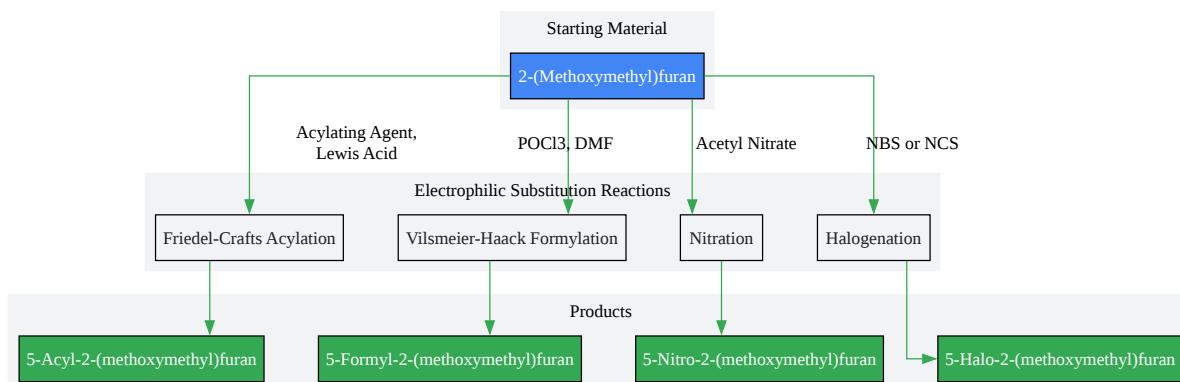
- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) suspended in anhydrous THF.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of furfuryl alcohol (1.0 equivalent) in anhydrous THF to the stirred suspension via the dropping funnel over 30 minutes.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
- Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH<sub>4</sub>Cl solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO<sub>4</sub>.
- Filter the drying agent and concentrate the filtrate under reduced pressure.
- The crude product can be purified by vacuum distillation to yield **2-(methoxymethyl)furan** as a colorless oil.

Reagents	Molar Ratio	Solvent	Temperature e (°C)	Time (h)	Yield (%)
Furfuryl alcohol, NaH, CH <sub>3</sub> I	1.0 : 1.2 : 1.2	THF	0 to RT	12-16	~85-95

# Chemical Reactivity of 2-(Methoxymethyl)furan

The reactivity of **2-(methoxymethyl)furan** is governed by the interplay of the electron-rich furan ring and the methoxymethyl substituent at the C2 position. The furan ring is highly activated towards electrophilic attack, preferentially at the C5 position. The methoxymethyl group is a weak electron-donating group and further enhances this reactivity.

## Electrophilic Aromatic Substitution



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**Figure 2:** Electrophilic substitution reactions of **2-(Methoxymethyl)furan**.

**Friedel-Crafts Acylation:** Due to the high reactivity of the furan ring, mild Lewis acids are preferred to avoid polymerization.[4][5]

- Experimental Protocol:

- To a solution of **2-(methoxymethyl)furan** (1.0 eq) and acetic anhydride (1.2 eq) in a suitable solvent like dichloromethane at 0 °C, slowly add a mild Lewis acid catalyst such as  $\text{BF}_3\cdot\text{OEt}_2$  (0.2 eq).
- Stir the reaction at 0 °C for 1-2 hours.
- Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with dichloromethane.
- The organic layer is dried and concentrated, and the product, **5-acetyl-2-(methoxymethyl)furan**, is purified by column chromatography.

Electrophile	Catalyst	Solvent	Temp (°C)	Time (h)	Yield (%)
Acetic Anhydride	$\text{BF}_3\cdot\text{OEt}_2$	$\text{CH}_2\text{Cl}_2$	0	1-2	~70-80

Nitration: Mild nitrating agents like acetyl nitrate are necessary to prevent degradation of the furan ring.[6][7]

- Experimental Protocol:
  - Acetyl nitrate is prepared in situ by the slow addition of fuming nitric acid to acetic anhydride at -10 °C.
  - A solution of **2-(methoxymethyl)furan** in acetic anhydride is then added dropwise to the pre-formed acetyl nitrate solution at -10 °C.
  - The reaction is stirred for a short period (15-30 minutes) and then poured into an ice-water mixture.
  - The product, **5-nitro-2-(methoxymethyl)furan**, is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

Nitrating Agent	Solvent	Temp (°C)	Time (min)	Yield (%)
Acetyl Nitrate	Acetic Anhydride	-10	15-30	~60-70

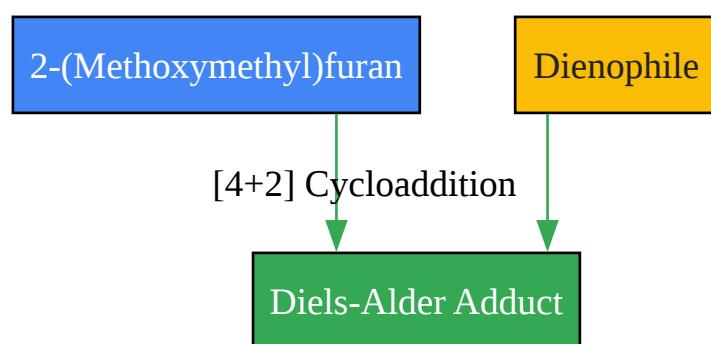
Halogenation: N-halosuccinimides are effective reagents for the selective halogenation at the 5-position.[8][9][10]

- Experimental Protocol:
  - To a solution of **2-(methoxymethyl)furan** (1.0 eq) in a solvent such as THF or CCl<sub>4</sub>, add N-bromosuccinimide (NBS) (1.05 eq) in portions at 0 °C.
  - The reaction is stirred at room temperature for 1-3 hours.
  - The succinimide byproduct is filtered off, and the filtrate is concentrated.
  - The crude product, 5-bromo-**2-(methoxymethyl)furan**, can be purified by distillation or chromatography.

Halogenating Agent	Solvent	Temp (°C)	Time (h)	Yield (%)
N-Bromosuccinimide	THF	0 to RT	1-3	>90

## Diels-Alder Reaction

**2-(Methoxymethyl)furan** can act as a diene in [4+2] cycloaddition reactions with various dienophiles. The reaction typically yields an exo-adduct as the major product.[5][11][12]



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**Figure 3:** Diels-Alder reaction of **2-(Methoxymethyl)furan**.

- Experimental Protocol (with Maleic Anhydride):
  - A solution of **2-(methoxymethyl)furan** (1.0 eq) and maleic anhydride (1.0 eq) in a minimal amount of a solvent like diethyl ether or toluene is stirred at room temperature.
  - The Diels-Alder adduct often precipitates out of the solution upon formation.
  - The solid product is collected by filtration, washed with cold solvent, and dried.

Dienophile	Solvent	Temp (°C)	Time (h)	Yield (%)
Maleic Anhydride	Diethyl Ether	RT	1-2	>90
Dimethyl acetylenedicarboxylate	Neat	100	24	~70-80

## Reduction

The furan ring of **2-(methoxymethyl)furan** can be reduced to the corresponding tetrahydrofuran derivative, 2-(methoxymethyl)tetrahydrofuran, via catalytic hydrogenation.

- Experimental Protocol:
  - A solution of **2-(methoxymethyl)furan** in a solvent such as ethanol or ethyl acetate is placed in a hydrogenation vessel.
  - A catalytic amount of a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, is added.
  - The vessel is pressurized with hydrogen gas (typically 1-5 atm) and the mixture is stirred at room temperature until the uptake of hydrogen ceases.
  - The catalyst is removed by filtration, and the solvent is evaporated to give 2-(methoxymethyl)tetrahydrofuran.

Catalyst	Solvent	H <sub>2</sub> Pressure (atm)	Temp (°C)	Yield (%)
5% Pd/C	Ethanol	3	RT	>95
Raney Ni	Ethanol	5	RT	>90

## Applications in Drug Development

The furan scaffold is a common motif in many biologically active molecules and approved drugs.<sup>[3][13]</sup> The **2-(methoxymethyl)furan** unit, or closely related structures, can serve as a key intermediate in the synthesis of pharmaceuticals.

A prominent example is the synthesis of Ranitidine, a histamine H<sub>2</sub>-receptor antagonist formerly used for the treatment of peptic ulcers. The synthesis of Ranitidine involves a furan-containing intermediate, 5-((dimethylamino)methyl)furan-2-yl)methanol, which is structurally similar to **2-(methoxymethyl)furan**.<sup>[11][14]</sup> This highlights the utility of substituted furfuryl ethers and alcohols as building blocks in the construction of complex drug molecules.

Furthermore, a variety of furan-containing compounds have been investigated for their potential as anticancer agents.<sup>[1][2][4]</sup> The furan ring can act as a bioisostere for other aromatic systems and can be readily functionalized to optimize biological activity. The synthesis of novel furan derivatives, including those derived from **2-(methoxymethyl)furan**, remains an active area of research in the quest for new therapeutic agents.

## Conclusion

**2-(Methoxymethyl)furan** is a readily accessible and highly versatile building block in organic synthesis. Its rich chemistry, particularly in electrophilic substitution and cycloaddition reactions, provides a powerful platform for the construction of a diverse range of functionalized molecules. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to effectively utilize **2-(methoxymethyl)furan** in their synthetic strategies, particularly in the fields of medicinal chemistry and drug development.

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